molecular formula C8H10N2O2 B1427922 methyl 2-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 1250136-57-2

methyl 2-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B1427922
CAS No.: 1250136-57-2
M. Wt: 166.18 g/mol
InChI Key: SGLGHHLKCJNINF-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The compound’s molecular geometry is defined by the planarity of the imidazole ring and the strained cyclopropyl substituent. X-ray crystallography studies on analogous cyclopropyl-substituted imidazoles reveal a near-planar arrangement of the heterocyclic core, with deviations typically <0.02 Å from ideal planarity. The cyclopropyl group adopts a chair-like conformation to mitigate ring strain, while the methyl ester at position 4 is oriented orthogonally to the imidazole plane to minimize steric hindrance.

Key crystallographic parameters include:

Parameter Value Source
Space group Monoclinic (e.g., P2₁/n)
Bond length (C–N) ~1.32–1.35 Å
Bond length (C–O) ~1.20–1.22 Å (ester)
Cyclopropyl ring strain ~60 kcal/mol General chemistry

Crystal packing is influenced by hydrogen bonding between the N–H group of the imidazole and the ester carbonyl oxygen, forming supramolecular chains.

Tautomeric Behavior of the Imidazole Ring System

The 1H-imidazole moiety exhibits tautomeric equilibria between 1H- and 3H-imidazole forms. However, in this compound, the methyl ester group at position 4 stabilizes the 1H-tautomer through electron-withdrawing effects, reducing the likelihood of tautomerization.

Factors influencing tautomeric preference:

  • Electron-withdrawing groups: The ester at C4 withdraws electron density, favoring proton retention at N1.
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) may slightly perturb equilibrium, but the 1H-form dominates.
  • Thermal stability: No significant tautomerization occurs under standard storage conditions (room temperature).

Electronic Structure and Orbital Hybridization

The electronic structure of the compound is governed by aromaticity in the imidazole ring and the electron-withdrawing nature of the ester group.

Orbital Hybridization Atoms Involved Bonds Formed
sp² N1, C2, C3, C4, C5 (imidazole) C–N, C–C, N–H
sp³ C2 (cyclopropyl) C–C (cyclopropyl ring)
sp² O1, O2 (ester carbonyl) C=O, C–O

Key resonance structures:

  • Imidazole ring: Delocalization of π-electrons between N1, C2, C3, and C4.
  • Ester group: Conjugation between the carbonyl and methoxy group.

The cyclopropyl group’s σ*-orbital interactions with the imidazole π-system may induce slight deviations in electron density distribution.

Comparative Analysis with Related Cyclopropyl-Substituted Heterocycles

Compound Substituents Planarity Ester Stability Reactivity
This compound 2-Cyclopropyl, 4-COOCH3 High High Moderate electrophilic sites
Methyl 1-methyl-1H-imidazole-4-carboxylate 1-Methyl, 4-COOCH3 High High Lower due to steric hindrance
2-Cyclopropyl-4-carboxylic acid 2-Cyclopropyl, 4-COOH Moderate Low (acid-sensitive) High (carboxylic acid reactivity)

Key differences:

  • Steric effects: The cyclopropyl group at C2 introduces more steric bulk than methyl, altering reactivity.
  • Electronic effects: The ester group enhances electrophilicity at C5 compared to carboxylic acids.
  • Thermal stability: The ester is more stable than the carboxylic acid derivative under acidic or basic conditions.

Properties

IUPAC Name

methyl 2-cyclopropyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-7(10-6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLGHHLKCJNINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250136-57-2
Record name methyl 2-cyclopropyl-1H-imidazole-4-carboxylate
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Preparation Methods

Cyclopropyl-Imidazole Core Formation via Condensation

One established approach involves the condensation of cyclopropanecarbaldehyde with oxalaldehyde and ammonium sources to form 2-cyclopropyl-1H-imidazole, which can then be functionalized to the methyl carboxylate derivative.

Experimental Details:

Step Reagents & Conditions Yield Notes
Condensation of cyclopropanecarbaldehyde and oxalaldehyde with ammonium hydroxide in methanol at 0–20 °C Cyclopropanecarbaldehyde (7.13 mmol), oxalaldehyde (7.84 mmol), 25% ammonium hydroxide (1 mL), methanol (5 mL) 78% Reaction mixture stirred 3 h at 0 °C, then overnight at room temperature; product isolated by extraction and drying

This method yields 2-cyclopropyl-1H-imidazole as a light brown solid with a 78% yield, demonstrating efficient ring formation under mild conditions.

Synthesis of Imidazole-4-Carboxylate Esters via Cycloaddition

A key synthetic strategy for imidazole-4-carboxylates involves cycloaddition reactions between α-isocyanoacetate esters and imidoyl chlorides. This approach allows for the direct formation of the imidazole ring bearing the ester functionality at the 4-position.

Key Reaction Scheme:

  • Preparation of imidoyl chlorides from acyl chlorides and aniline derivatives.
  • Cycloaddition of ethyl or methyl isocyanoacetate with the imidoyl chloride to form 1,5-disubstituted imidazole-4-carboxylate esters.

This method is versatile and has been reported to efficiently synthesize various substituted imidazole-4-carboxylates, including those with cyclopropyl substituents at the 2-position by choosing appropriate starting materials.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Condensation of cyclopropanecarbaldehyde + oxalaldehyde + ammonium hydroxide Cyclopropanecarbaldehyde, oxalaldehyde, ammonium hydroxide, methanol 0–20 °C, overnight stirring 78% Mild conditions, straightforward operation Requires subsequent esterification to get methyl ester
Cycloaddition of α-isocyanoacetate + imidoyl chloride Imidoyl chloride (from acyl chloride + aniline), methyl isocyanoacetate Room temperature to mild heating Moderate to high (varies) Direct formation of imidazole-4-carboxylate esters, versatile Requires preparation of imidoyl chlorides, sensitive reagents
Ullmann coupling + demethylation p-Bromoanisole, imidazole, Cu catalyst, BBr3 Catalytic coupling, demethylation at 0–25 °C Up to 76% High purity product, scalable More steps, requires metal catalysts and careful handling

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents can be introduced using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at room temperature.

Major Products

The major products formed from these reactions include cyclopropyl-substituted imidazole derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-cyclopropyl-1H-imidazole-4-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

This compound has shown promise in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives are being investigated for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Name Substituents Molecular Formula Functional Groups Hydrogen Bonding Capability Applications/Notes
This compound 2-cyclopropyl, 4-COOCH₃ C₈H₁₀N₂O₂ Ester, cyclopropyl Ester (acceptor), NH (donor) Intermediate in drug synthesis
Imidazole-2-carboxaldehyde 2-CHO C₄H₄N₂O Aldehyde Aldehyde (donor/acceptor), NH (donor) Organic synthesis precursor

Key Observations:

The methyl ester at position 4 is less electrophilic than the aldehyde group, reducing reactivity toward nucleophiles and enhancing stability under acidic or aqueous conditions .

Hydrogen Bonding and Solubility: Imidazole-2-carboxaldehyde can act as both a hydrogen bond donor (via aldehyde -CHO) and acceptor, facilitating stronger intermolecular interactions. This property may increase its solubility in polar solvents compared to the ester-containing target compound, which primarily engages as an acceptor . The NH group in both compounds serves as a hydrogen bond donor, but the cyclopropyl group in the target compound may sterically hinder such interactions, affecting crystal packing or biological activity .

Crystallographic Considerations :

  • Structural studies using programs like SHELXL (part of the SHELX suite) enable precise determination of hydrogen bonding patterns and crystal packing. For example, graph set analysis (as described by Bernstein et al.) could classify the distinct hydrogen bond networks formed by these compounds, with implications for their crystallization behavior .

Biological Activity

Methyl 2-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound belonging to the imidazole family, characterized by its unique structural features, including a cyclopropyl group and a carboxylate functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : Approximately 166.18 g/mol
  • Structure : The compound features an imidazole ring substituted with a cyclopropyl group and a methyl ester group.

Imidazole derivatives, including this compound, are known for their diverse biological activities. The imidazole ring plays a crucial role in various biochemical interactions, often acting as:

  • Enzyme Inhibitors : Compounds with imidazole groups can mimic histidine residues in enzymes, potentially inhibiting their activity.
  • Ligands for Receptors : The structural properties allow for binding to various biological receptors.
  • Modulators of Ion Channels : Imidazole derivatives can influence ion channel activity, affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, similar to other imidazole derivatives which are known to combat bacterial and fungal infections.
  • Antitumor Activity : Some studies have indicated that imidazole derivatives possess significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The potential for anti-inflammatory activity has been noted in related compounds, suggesting that this compound could also exhibit similar effects .

Antitumor Activity

A study examining the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications on the imidazole ring could enhance cytotoxicity against cancer cells. For example, compounds with electron-donating groups exhibited increased activity against A-431 and Jurkat cell lines, with IC50 values below that of standard chemotherapeutics like doxorubicin .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryPotential reduction in inflammation

Future Directions

Further empirical research is necessary to elucidate the specific biological mechanisms underlying the activities of this compound. Studies focusing on:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Mechanistic studies : Understanding how the compound interacts at the molecular level with target proteins.
  • Analog development : Synthesizing analogs to enhance potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for methyl 2-cyclopropyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by imidazole ring closure and esterification. Key steps include:

  • Cyclopropane Introduction: Use of cyclopropane precursors (e.g., cyclopropylmagnesium bromide) in nucleophilic substitution or [2+1] cycloaddition reactions.
  • Imidazole Formation: Condensation of α-keto esters with amidines under acidic conditions. For example, reacting methyl glyoxalate with cyclopropyl-substituted amidines in acetic acid yields the imidazole core .
  • Esterification: Direct esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Key ConditionsLimitations
Cyclopropane addition45–60Dry THF, –20°C, 12 hSensitivity to moisture
Imidazole condensation70–85Acetic acid, 80°C, 6 hRequires strict pH control
Esterification90–95MeOH, H₂SO₄, reflux, 3 hRisk of over-esterification

Optimization Tips:

  • Use anhydrous conditions for cyclopropane steps to prevent side reactions.
  • Monitor pH during condensation to avoid decomposition of intermediates .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic imidazole proton signals (δ 7.2–7.8 ppm) and cyclopropyl protons (δ 0.8–1.5 ppm, multiplet splitting). Methyl ester groups appear as singlets near δ 3.7 ppm .
    • ¹³C NMR: The ester carbonyl (δ 165–170 ppm) and imidazole carbons (δ 120–140 ppm) confirm structural integrity.
  • X-ray Crystallography:
    • Use SHELX software for structure refinement .
    • Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) to determine crystal packing .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Significance
Bond length (C=O)1.21 ± 0.02Confirms ester group geometry
Dihedral angle (imidazole)2.5–5.0°Planarity of the heterocyclic ring
Hydrogen-bond distance2.8–3.2 (N–H···O)Stabilizes crystal lattice

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulate transition states for cyclopropane ring-opening reactions.
  • Molecular Dynamics (MD):
    • Model hydrogen-bonding networks in crystal lattices (e.g., imidazole N–H interactions with ester carbonyl groups) .

Case Study:
DFT studies of similar imidazole esters reveal that the cyclopropyl group increases ring strain, enhancing susceptibility to ring-opening reactions under acidic conditions .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from differences in:

  • Purity: Use HPLC (≥98% purity) and mass spectrometry to verify sample integrity.
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Structural Analogues: Compare activity with ethyl or benzyl esters to isolate the methyl ester’s role .

Validation Protocol:

Replicate experiments with independent synthetic batches.

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).

Q. What strategies are used to engineer co-crystals of this compound for improved solubility?

Methodological Answer:

  • Co-former Selection: Target molecules with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, amines).
  • Solvent Screening: Use high-throughput crystallization trials with solvents of varying polarity (e.g., ethanol/water mixtures).
  • Graph Set Analysis: Apply Etter’s rules to predict hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

Q. Table 3: Co-crystal Screening Results

Co-formerSolubility (mg/mL)Melting Point (°C)
Succinic acid12.4158–160
Nicotinamide9.8145–147
None (pure compound)2.1132–134

Q. How does the cyclopropyl group influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects: The cyclopropyl ring’s hyperconjugation stabilizes adjacent carbocations, altering electron density on the imidazole ring.
  • Steric Effects: The rigid cyclopropane ring restricts rotation, favoring planar conformations.
  • Experimental Validation:
    • Compare NMR chemical shifts with non-cyclopropyl analogues.
    • Analyze X-ray data for torsional angles .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Batch vs. Flow Reactors: Continuous flow systems improve heat/mass transfer, reducing side products (e.g., over-esterification).
  • Catalyst Optimization: Screen Pd/C or enzyme-based catalysts for selective cyclopropane formation.
  • In-situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-cyclopropyl-1H-imidazole-4-carboxylate
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methyl 2-cyclopropyl-1H-imidazole-4-carboxylate

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